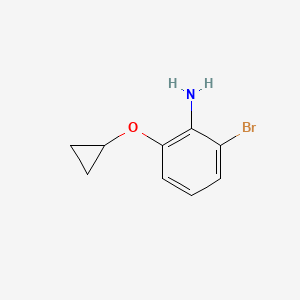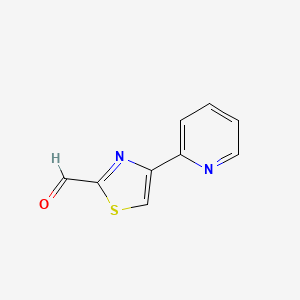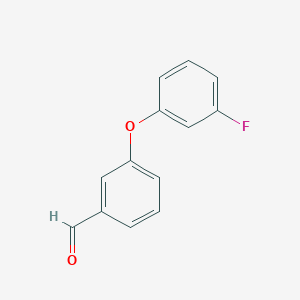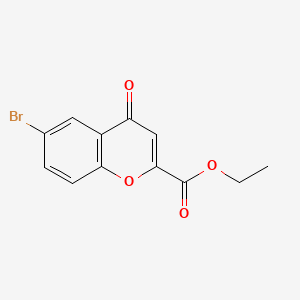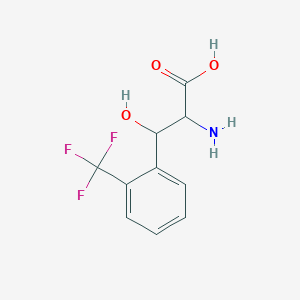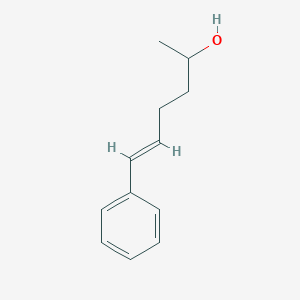
6-Phenylhex-5-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylhex-5-en-2-ol: is an organic compound characterized by a phenyl group attached to a hexenol chain. This compound is notable for its unique structure, which includes both an alcohol and an alkene functional group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Phenylhex-5-en-2-ol can be synthesized through several methods. One common approach involves the palladium-catalyzed Heck arylation of 5-hexen-2-one with aryl bromides in an ionic liquid medium . This method is highly regioselective and provides good yields of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Heck arylation reactions. The use of ionic liquids as solvents in these reactions helps to minimize environmental impact and improve reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Phenylhex-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The alkene group can be reduced to form a saturated alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 6-Phenylhex-5-en-2-one or 6-Phenylhex-5-enal.
Reduction: 6-Phenylhexan-2-ol.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 6-Phenylhex-5-en-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through functional group transformations .
Biology: In biological research, this compound is studied for its potential antioxidant properties. Compounds with similar structures have shown significant antioxidant activity, making them valuable in the study of oxidative stress and related diseases .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. Research is ongoing to determine the full extent of its medicinal benefits .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a valuable component in the formulation of perfumes and other scented products .
Mécanisme D'action
The mechanism of action of 6-Phenylhex-5-en-2-ol involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the alcohol and alkene groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
6-Phenylhex-5-ynoic acid: This compound has a similar structure but contains a triple bond instead of a double bond.
6-Phenylhex-5-en-2-one: This compound is an oxidized form of 6-Phenylhex-5-en-2-ol, with a ketone group replacing the alcohol group.
6-Phenylhexan-2-ol: This compound is a reduced form of this compound, with a saturated carbon chain.
Uniqueness: this compound is unique due to its combination of an alcohol and an alkene functional group. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industry .
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
(E)-6-phenylhex-5-en-2-ol |
InChI |
InChI=1S/C12H16O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,6,8-11,13H,5,7H2,1H3/b10-6+ |
Clé InChI |
LRZPIGKETDANGW-UXBLZVDNSA-N |
SMILES isomérique |
CC(CC/C=C/C1=CC=CC=C1)O |
SMILES canonique |
CC(CCC=CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


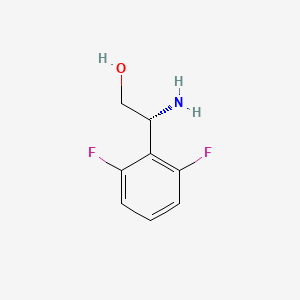
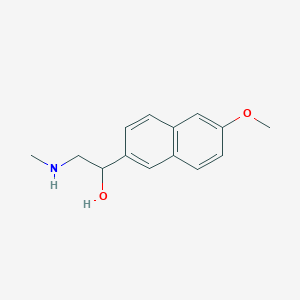
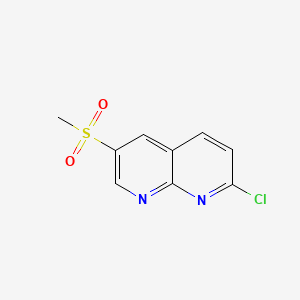
![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)
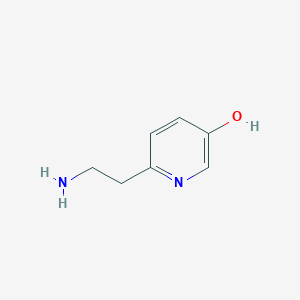

![2-[3-(Dimethylamino)phenyl]acetaldehyde](/img/structure/B15315231.png)
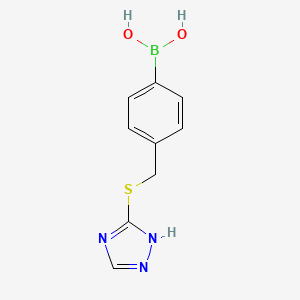
![Methyl2-[1-(bromomethyl)cyclobutyl]acetate](/img/structure/B15315233.png)
